Cas no 2241039-81-4 (Londamocitinib)

Londamocitinib structure
Productnaam:Londamocitinib
Londamocitinib Chemische en fysische eigenschappen
Naam en identificatie
-
- JAK1-IN-7
- (R)-N-(3-(5-Fluoro-2-((2-fluoro-3-(methylsulfonyl)phenyl)amino)pyrimidin-4-yl)-1H-indol-7-yl)-3-methoxy-2-(4-methylpiperazin-1-yl)propanamide
- AZD4604
- Londamocitinib
- DA-74623
- MS-30607
- GLXC-27777
- 2241039-81-4
- AKOS040733485
- UNII-JAC34RRR7S
- EX-A5343
- AT39356
- 1-Piperazineacetamide, N-(3-(5-fluoro-2-((2-fluoro-3-(methylsulfonyl)phenyl)amino)-4-pyrimidinyl)-1H-indol-7-yl)-alpha-(methoxymethyl)-4-methyl-, (alphaR)-
- 1-Piperazineacetamide, N-[3-[5-fluoro-2-[[2-fluoro-3-(methylsulfonyl)phenyl]amino]-4-pyrimidinyl]-1H-indol-7-yl]-alpha-(methoxymethyl)-4-methyl-, (alphaR)-
- (R)-N-(3-(5-fluoro-2- (2-fluoro-3- (methylsulfonyl)phenyl amino)pyrimidin-4-yl)- 1H-indol-7-yl)-3- methoxy-2-(4- methylpiperazin-1- yl)propanamide
- HY-126294
- GTPL11716
- CS-0101485
- londamocitinib [INN]
- JAC34RRR7S
- (2R)-N-[3-[5-fluoro-2-(2-fluoro-3-methylsulfonylanilino)pyrimidin-4-yl]-1H-indol-7-yl]-3-methoxy-2-(4-methylpiperazin-1-yl)propanamide
- AZD4604; JAK1-IN-7
- CHEMBL4447181
- SCHEMBL20399395
- US10961228, Example 35
- example 35 [WO2018134213A1]
- AZD-4604
- BDBM488779
-
- Inchi: 1S/C28H31F2N7O4S/c1-36-10-12-37(13-11-36)22(16-41-2)27(38)33-21-8-4-6-17-18(14-31-26(17)21)25-19(29)15-32-28(35-25)34-20-7-5-9-23(24(20)30)42(3,39)40/h4-9,14-15,22,31H,10-13,16H2,1-3H3,(H,33,38)(H,32,34,35)/t22-/m1/s1
- InChI-sleutel: JNUZADQZHYFJGW-JOCHJYFZSA-N
- LACHT: S(C)(C1C=CC=C(C=1F)NC1=NC=C(C(C2=CNC3C2=CC=CC=3NC([C@@H](COC)N2CCN(C)CC2)=O)=N1)F)(=O)=O
Berekende eigenschappen
- Exacte massa: 599.21262999g/mol
- Monoisotopische massa: 599.21262999g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 3
- Aantal waterstofbondacceptatoren: 11
- Zware atoomtelling: 42
- Aantal draaibare bindingen: 9
- Complexiteit: 1010
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 1
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 141
- XLogP3: 2.2
Londamocitinib Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Biosynth | RPD03981-5 mg |
JAK1-IN-7 |
2241039-81-4 | 5mg |
$1,287.00 | 2023-01-02 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce56968-500mg |
JAK1-IN-7 |
2241039-81-4 | 98% | 500mg |
¥0.00 | 2023-09-07 | |
Biosynth | RPD03981-10 mg |
JAK1-IN-7 |
2241039-81-4 | 10mg |
$2,059.20 | 2023-01-02 | ||
MedChemExpress | HY-126294-10mM*1 mL in DMSO |
Londamocitinib |
2241039-81-4 | 98.98% | 10mM*1 mL in DMSO |
¥7390 | 2024-07-21 | |
MedChemExpress | HY-126294-1mg |
Londamocitinib |
2241039-81-4 | 98.98% | 1mg |
¥2300 | 2024-07-21 | |
Ambeed | A1353323-25mg |
(R)-N-(3-(5-Fluoro-2-((2-fluoro-3-(methylsulfonyl)phenyl)amino)pyrimidin-4-yl)-1H-indol-7-yl)-3-methoxy-2-(4-methylpiperazin-1-yl)propanamide |
2241039-81-4 | 98% | 25mg |
$631.0 | 2025-03-01 | |
1PlusChem | 1P01WJWZ-50mg |
JAK1-IN-7 |
2241039-81-4 | 98% | 50mg |
$5039.00 | 2023-12-18 | |
Ambeed | A1353323-5mg |
(R)-N-(3-(5-Fluoro-2-((2-fluoro-3-(methylsulfonyl)phenyl)amino)pyrimidin-4-yl)-1H-indol-7-yl)-3-methoxy-2-(4-methylpiperazin-1-yl)propanamide |
2241039-81-4 | 98% | 5mg |
$169.0 | 2025-03-01 | |
Ambeed | A1353323-50mg |
(R)-N-(3-(5-Fluoro-2-((2-fluoro-3-(methylsulfonyl)phenyl)amino)pyrimidin-4-yl)-1H-indol-7-yl)-3-methoxy-2-(4-methylpiperazin-1-yl)propanamide |
2241039-81-4 | 98% | 50mg |
$947.0 | 2025-03-01 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce56968-250mg |
JAK1-IN-7 |
2241039-81-4 | 98% | 250mg |
¥0.00 | 2023-09-07 |
Londamocitinib Gerelateerde literatuur
-
Pranav Tiwari,Navpreet Kaur,Vinay Sharma,Hyeonggon Kang,Jamal Uddin New J. Chem., 2019,43, 17058-17068
-
Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
2241039-81-4 (Londamocitinib) Gerelateerde producten
- 727676-30-4(3-(Adamantan-1-ylsulfanyl)-1,2,4thiadiazol-5-ylamine)
- 1270338-42-5(2-4-chloro-3-(trifluoromethyl)phenylazetidine)
- 2757917-58-9(ethyl 1-acetyl-3-[(4-methylbenzenesulfonyl)oxy]-1H-pyrazole-4-carboxylate)
- 222722-86-3(4-amino-3-methyl-cyclohexanecarbonitrile)
- 620176-17-2((4-fluoro-1H-indol-3-yl)methyl(methyl)amine)
- 71725-02-5(tert-Butyl 2,4-Dibromobutanoate)
- 1249713-59-4(4-(3-Chloro-4-fluorophenyl)pyrimidin-2-amine)
- 1788241-80-4((2S)-2-amino-N-[1-(4-methoxyphenyl)ethyl]-3,3-dimethylbutanamide)
- 2229572-38-5(1-(1-ethyl-2,3-dihydro-1H-indol-5-yl)-2,2,2-trifluoroethan-1-one)
- 896059-36-2(8-ethyl-3-(2-methoxyethyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:2241039-81-4)Londamocitinib

Zuiverheid:99%/99%/99%/99%
Hoeveelheid:5mg/10mg/25mg/100mg
Prijs ($):603.0/945.0/1935.0/4950.0
atkchemica
(CAS:2241039-81-4)Londamocitinib

Zuiverheid:95%+
Hoeveelheid:1g/5g/10g/100g
Prijs ($):Onderzoek